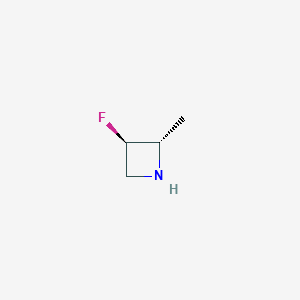

(2S,3R)-3-Fluoro-2-methyl-azetidine

Description

(2S,3R)-3-Fluoro-2-methyl-azetidine is a four-membered azetidine ring compound with a fluorine atom at the 3-position and a methyl group at the 2-position. Its stereochemistry is defined by the (2S,3R) configuration, which significantly influences its physicochemical properties and biological interactions. The compound (CAS: 2231664-14-3) is produced at 95% purity and serves as a pharmaceutical intermediate, highlighting its relevance in drug discovery and synthesis . Azetidines, due to their ring strain and conformational rigidity, are increasingly used in medicinal chemistry to optimize pharmacokinetic properties such as metabolic stability and bioavailability.

Properties

IUPAC Name |

(2S,3R)-3-fluoro-2-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEHOOOMCCXWNZ-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Fluoro-2-methyl-azetidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a suitable precursor, such as a fluorinated azetidinone, using chiral catalysts. The reaction conditions often include the use of reducing agents like lithium aluminum hydride or borane complexes under controlled temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (2S,3R)-3-Fluoro-2-methyl-azetidine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the azetidine ring or other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted azetidines, azetidinones, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3R)-3-Fluoro-2-methyl-azetidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions due to its chiral nature and fluorine substitution.

Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals with enhanced performance characteristics.

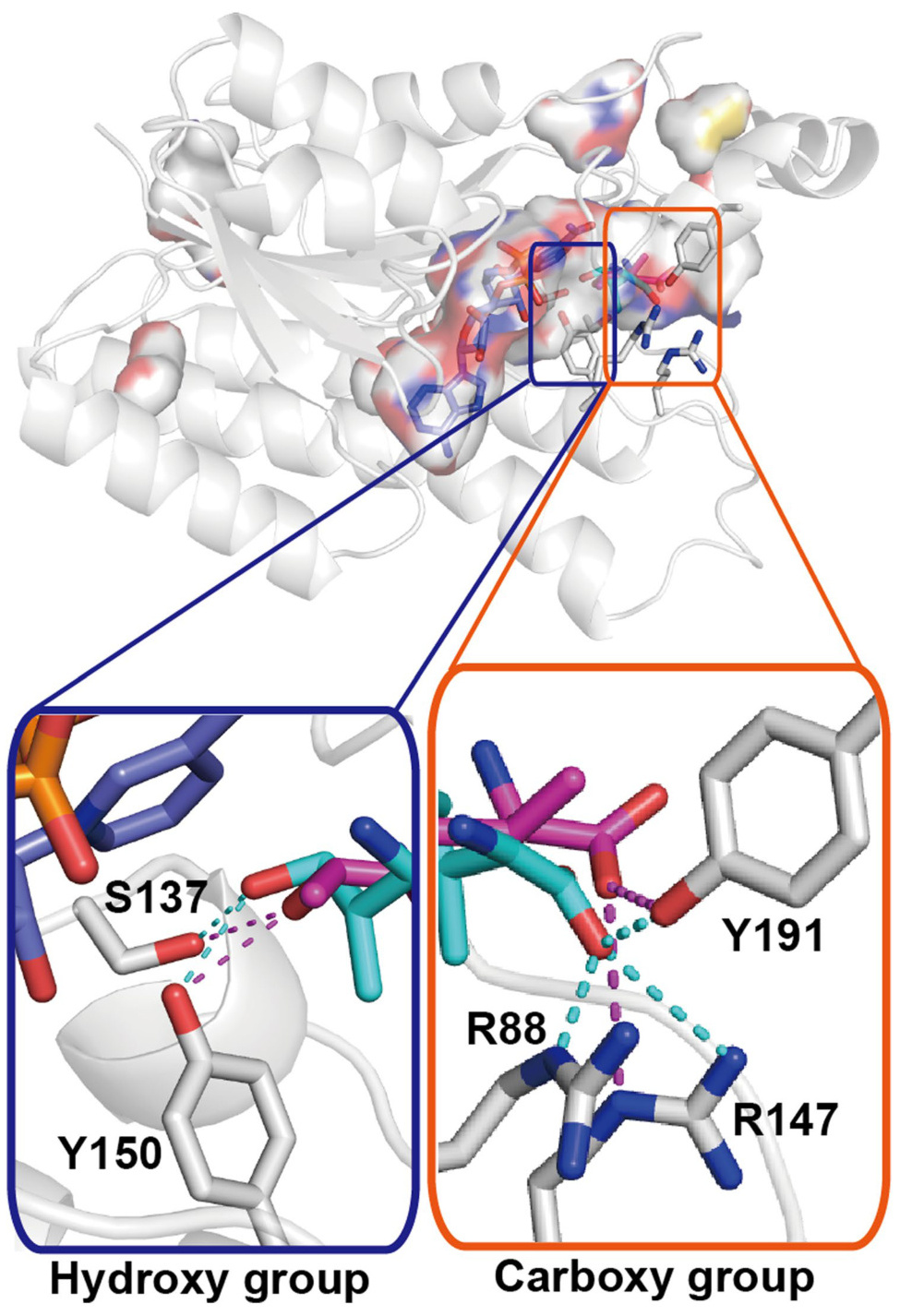

Mechanism of Action

The mechanism of action of (2S,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural differences between (2S,3R)-3-Fluoro-2-methyl-azetidine and related azetidine derivatives:

Key Observations :

- Steric and Electronic Effects : The phenyl and naphthalenyl groups in compounds from and increase steric bulk, which may reduce metabolic clearance but limit membrane permeability compared to the simpler methyl-substituted target compound .

- Stereochemical Impact : The (2S,3R) configuration in the target compound contrasts with the (2R,3S) configuration in analogues from and . Such inversions can drastically alter binding affinities, as seen in studies of HILDH enzyme interactions with stereoisomeric 4-HIL derivatives .

Analytical Characterization

- NMR and X-ray Diffraction : Structural elucidation of similar compounds, such as (S,2S,3R)-7a and (S,2S,3R,4S)-7q, relies on $^1$H/$^13$C-NMR and single-crystal X-ray studies (). These techniques are critical for confirming the stereochemistry and purity of azetidine derivatives .

- Binding Mode Studies: compares the binding modes of (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL with NADH in HILDH, illustrating how minor stereochemical changes disrupt hydrogen bonding and salt bridges—a principle relevant to the target compound’s interactions .

Biological Activity

(2S,3R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's fluorine substitution and chiral centers make it a valuable probe in biochemical studies, particularly in enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

The molecular formula of (2S,3R)-3-Fluoro-2-methyl-azetidine is CHFN, with a molecular weight of approximately 89.11 g/mol. The presence of the fluorine atom at the 3-position and the methyl group at the 2-position contributes to its distinct steric and electronic characteristics, which influence its biological activity.

The mechanism of action for (2S,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The electronegativity of the fluorine atom enhances binding affinity, potentially modulating enzymatic activity and affecting various biochemical pathways. It may act as an inhibitor or modulator, influencing metabolic processes relevant to therapeutic applications.

Antiviral Properties

Recent studies have indicated that azetidine derivatives, including (2S,3R)-3-Fluoro-2-methyl-azetidine, exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses such as Hepatitis B virus (HBV) and human coronaviruses. The compound's ability to inhibit viral replication has been highlighted in various research contexts:

- Hepatitis B Virus : The compound's derivatives have demonstrated inhibition of HBV replication with effective concentrations (EC) as low as 31 nM in related studies .

- Human Coronavirus : Azetidinone derivatives have shown moderate inhibitory activity against human coronavirus with EC values around 45 µM .

Anticancer Activity

The anticancer potential of (2S,3R)-3-Fluoro-2-methyl-azetidine is also being explored. Research indicates that azetidine derivatives can inhibit the proliferation of various cancer cell lines. For example:

- Breast Cancer : Compounds related to this class have exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 breast carcinoma cells at nanomolar concentrations .

- Cytotoxicity Studies : In cytotoxicity assays, several azetidinone derivatives showed IC values ranging from 14.5 to 97.9 µM against different cancer cell lines .

Research Applications

(2S,3R)-3-Fluoro-2-methyl-azetidine has diverse applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical compounds targeting central nervous system disorders.

- Biochemical Probes : Its unique structural features make it suitable for studying enzyme mechanisms and protein-ligand interactions.

- Materials Science : Explored for creating novel materials with unique electronic and optical properties.

- Industrial Chemistry : Utilized in developing agrochemicals and specialty chemicals with enhanced performance characteristics.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (2S,3R)-3-Methyl-azetidine | Lacks fluorine; different reactivity | Varies; less potent than fluorinated analogs |

| (2S,3R)-3-Fluoro-azetidine | No methyl group; affects sterics | Potentially lower activity compared to methylated form |

| (2S,3R)-3-Fluoro-2-ethyl-azetidine | Ethyl instead of methyl; larger size | Different interaction profiles with targets |

Case Studies

Several case studies highlight the biological activity of azetidine derivatives:

- Study on Antiviral Activity : A study demonstrated that azetidinone derivatives could inhibit HBV replication effectively without significant cytotoxicity at high concentrations .

- Anticancer Efficacy : Another investigation focused on the antiproliferative effects of azetidinones against breast cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.